

Toxicological Profile of 4-Epianhydrochlortetracycline Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Epianhydrochlortetracycline Hydrochloride

Cat. No.: B565534

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Epianhydrochlortetracycline hydrochloride (EACTC) is a degradation product of the antibiotic chlortetracycline. The formation of such degradation products can occur during the manufacturing process, storage, or even within the biological system. As impurities and degradation products can have their own toxicological profiles, sometimes more potent than the parent compound, a thorough understanding of their potential adverse effects is crucial for drug safety and development.^[1] This technical guide provides a comprehensive overview of the available toxicological data on **4-epianhydrochlortetracycline hydrochloride** and its close analogue, 4-epianhydrotetracycline hydrochloride (EATC), a degradation product of tetracycline.

This document summarizes key findings on acute, subchronic, and developmental toxicity, and explores the potential mechanisms of toxicity, including oxidative stress and interference with metabolic pathways. Where data for EACTC is limited, information from studies on EATC and the parent tetracycline compounds is presented to provide a broader context and highlight areas for future research.

Acute Toxicity

Acute toxicity studies are fundamental in characterizing the immediate adverse effects of a substance following a single or short-term exposure. For tetracycline degradation products, these studies have indicated a higher toxicity compared to the parent compounds.

Quantitative Acute Toxicity Data

Test Substance	Species	Endpoint	Value	Reference
4-Epianhydrotetracycline	Chick Embryo	LD50	4.8 times lower than tetracycline hydrochloride	[2]
4-Epianhydrotetracycline	Zebrafish Embryo (96h)	LC50	29.13 mg/L	[3][4]

Experimental Protocols

Zebrafish Embryo Acute Toxicity Test (OECD 236)

The zebrafish embryo acute toxicity test is a widely used alternative method for assessing acute aquatic toxicity. The protocol is standardized under OECD Test Guideline 236.

- Test Organism: Zebrafish (*Danio rerio*) embryos, from fertilization up to 96 hours post-fertilization (hpf).
- Exposure: Newly fertilized eggs are exposed to a range of concentrations of the test substance in a static or semi-static system.
- Duration: 96 hours.
- Endpoints: The primary endpoint is lethality, determined by observing coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.
- Data Analysis: The Lethal Concentration 50 (LC50), the concentration estimated to cause mortality in 50% of the test embryos, is calculated.

Subchronic and Chronic Toxicity

Subchronic and chronic toxicity studies provide insights into the adverse effects of repeated or long-term exposure to a substance. Data in this area for **4-epianhydrochlortetracycline hydrochloride** is limited but a key 90-day study in rats provides valuable information.

Quantitative Subchronic Toxicity Data

A 90-day oral toxicity study of 4-epianhydrochlortetracycline (EACTC) in rats revealed significant toxic effects at a dose of 10 mg/kg body weight/day. The study did not establish a No-Observed-Adverse-Effect Level (NOAEL).

| Test Substance | Species | Duration | Route | Dose | Observed Effects | Reference | |---|---|---|---|---|
4-Epianhydrochlortetracycline (EACTC) | Rat | 90 days | Oral | 10 mg/kg bw/day |
Significant decreases in body weight, red blood cell counts, and hemoglobin concentrations.
Significant increases in blood urea nitrogen (BUN), serum glutamic oxaloacetic transaminase (SGOT), and serum glutamic pyruvic transaminase (SGPT), suggesting liver and kidney damage. ||

Note: A specific citation for this 90-day study was not found in the provided search results. This information should be considered with caution until a primary source can be identified.

Experimental Protocols

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This guideline provides a framework for evaluating the subchronic oral toxicity of a substance.

- Test Species: Typically rats.
- Administration: The test substance is administered orally (e.g., via gavage, in feed, or drinking water) daily for 90 days.
- Dose Levels: At least three dose levels and a control group are used.
- Observations: Include clinical signs, body weight, food and water consumption, hematology, clinical biochemistry, urinalysis, and detailed post-mortem examinations (gross necropsy and histopathology of major organs).

- Endpoints: Determination of the No-Observed-Adverse-Effect Level (NOAEL) and characterization of target organ toxicity.[5][6]

Genotoxicity and Carcinogenicity

No specific genotoxicity or carcinogenicity studies for **4-epianhydrochlortetracycline hydrochloride** were identified. For the parent compound, tetracycline hydrochloride, long-term carcinogenicity studies in rats and mice have been conducted. These studies did not find evidence of carcinogenic activity.[7]

Experimental Protocols

Carcinogenicity Studies (OECD 451)

This guideline outlines the procedures for long-term carcinogenicity studies in rodents.

- Test Species: Typically rats and mice.
- Duration: Usually 18-24 months for mice and 24 months for rats.
- Administration: The test substance is administered daily via an appropriate route (oral, dermal, or inhalation).
- Endpoints: The primary endpoint is the incidence of neoplasms in treated groups compared to control groups.[8][9][10][11]

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of **4-epianhydrochlortetracycline hydrochloride** in mammals is scarce. However, studies on 4-epianhydrotetracycline in non-mammalian models suggest a potential for developmental toxicity.

Quantitative Developmental Toxicity Data

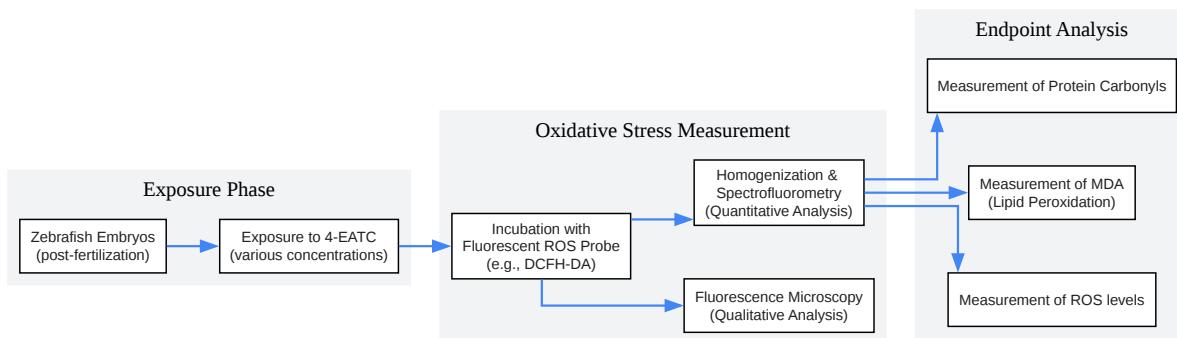
Test Substance	Species	Endpoint	Value	Observed Effects	Reference
4-Epianhydrotetracycline	Zebrafish Embryo (96h)	EC50	8.57 mg/L	Malformations	[3] [4]
4-Epianhydrotetracycline	Chick Embryo	-	500 gamma/embryo	Extremely pronounced anomalies in development	[2]

Experimental Protocols

Reproduction/Developmental Toxicity Screening Test (OECD 421)

This screening test provides preliminary information on potential effects on fertility, pregnancy, and offspring development.

- Test Species: Typically rats.
- Dosing: The test substance is administered to both males and females before mating, during mating, and to females during gestation and lactation.
- Endpoints: Include fertility indices, gestation length, litter size, and pup viability, growth, and development.[\[12\]](#)

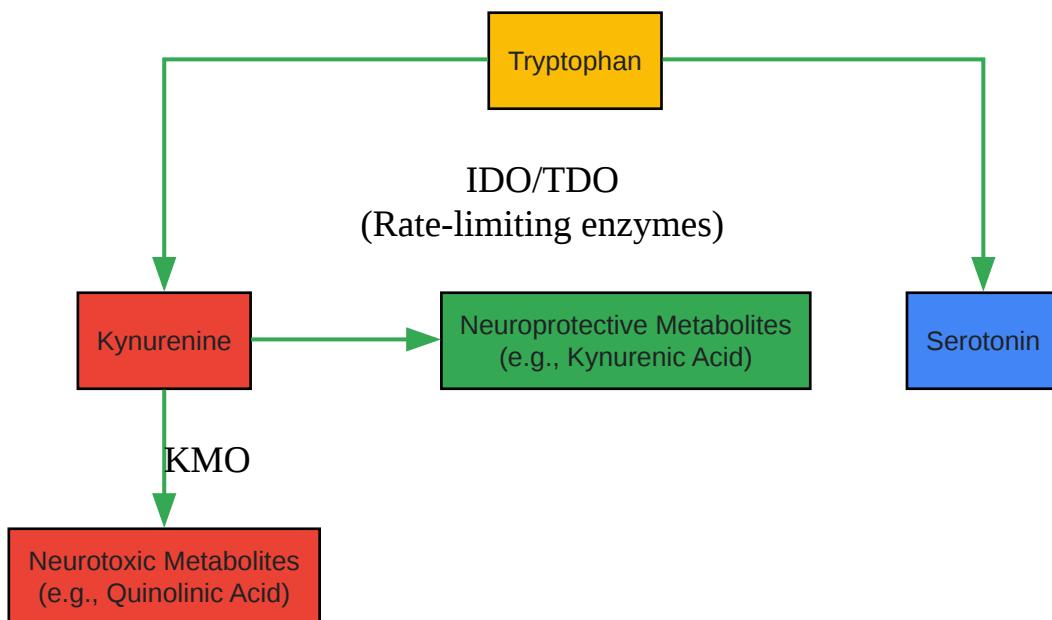

Mechanisms of Toxicity

The available evidence suggests that the toxicity of 4-epianhydrotetracycline and its chlorinated analogue may be mediated through oxidative stress and disruption of the tryptophan metabolic pathway.

Oxidative Stress

Studies in zebrafish embryos have shown that exposure to 4-epianhydrotetracycline leads to a significant increase in reactive oxygen species (ROS), malondialdehyde (MDA) concentrations, and protein carbonyl (PC) contents, all of which are markers of oxidative damage.[\[13\]](#)

Experimental Workflow: Oxidative Stress Measurement in Zebrafish Embryos


[Click to download full resolution via product page](#)

Workflow for assessing oxidative stress in zebrafish embryos exposed to 4-EATC.

Tryptophan Metabolism

Transcriptome analysis of zebrafish embryos exposed to 4-epianhydrotetracycline revealed a significant enrichment of differentially expressed genes in the tryptophan metabolism pathway. [4] Specifically, the expression of genes involved in the kynurenine pathway was altered, suggesting that disruption of tryptophan catabolism is a potential mechanism of toxicity.[4] The kynurenine pathway is crucial for many physiological processes, and its dysregulation can lead to the production of neurotoxic metabolites.[14][15]

Signaling Pathway: Tryptophan Metabolism

[Click to download full resolution via product page](#)

Simplified diagram of the Tryptophan metabolism pathway and potential disruption points.

Conclusion

The available toxicological data for **4-epianhydrochlortetracycline hydrochloride** and its analogue, 4-epianhydrotetracycline hydrochloride, indicate a potential for significant toxicity, particularly in terms of acute and developmental effects. The toxicity of these degradation products appears to be greater than that of the parent tetracycline compounds. The primary mechanisms of toxicity seem to involve the induction of oxidative stress and the disruption of the tryptophan metabolism pathway.

However, there are significant data gaps, especially concerning the chronic, carcinogenic, and reproductive toxicity of **4-epianhydrochlortetracycline hydrochloride** in mammals. The 90-day rat study provides crucial information on subchronic toxicity but a NOAEL was not established, indicating that adverse effects may occur at lower doses.

For drug development professionals, these findings underscore the importance of carefully monitoring and controlling the levels of **4-epianhydrochlortetracycline hydrochloride** as an impurity in chlortetracycline-based pharmaceutical products. Further research is warranted to fully characterize the toxicological profile of this compound and to establish safe exposure

limits. The experimental protocols and mechanistic insights provided in this guide can serve as a foundation for designing future toxicological assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-EPI-ANHYDROTETRACYCLINE HYDROCHLORIDE | 4465-65-0 [chemicalbook.com]
- 2. [Embryotoxicity and the immunodepressive action of tetracycline and its epi- and anhydro-derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Developmental toxicity and transcriptome analysis of 4-epianhydrotetracycline to zebrafish (*Danio rerio*) embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. policycommons.net [policycommons.net]
- 9. Oecd 541 guidelines | PPTX [slideshare.net]
- 10. quantics.co.uk [quantics.co.uk]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. [4-Epianhydrotetracycline Hydrochloride (50 mg)] - CAS [4465-65-0] [store.usp.org]
- 14. 4-Epianhydrotetracycline hydrochloride - 4-Epianhydrotetracycline hydrochloride, (4R [sigmaaldrich.com])
- 15. 4-Epianhydrotetracycline hydrochloride CRS [lgcstandards.com]
- To cite this document: BenchChem. [Toxicological Profile of 4-Epianhydrochlortetracycline Hydrochloride: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b565534#toxicological-profile-of-4-epianhydrochlortetracycline-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com